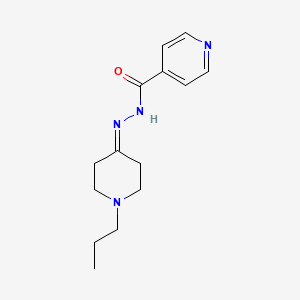![molecular formula C25H18N4O2 B10871497 1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)
1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate is a complex organic compound that features a benzotriazole moiety linked to a quinolinecarboxylate structure
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole derivative, followed by its coupling with a quinolinecarboxylate precursor. Common reaction conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzotriazole moiety can intercalate into DNA, while the quinolinecarboxylate part can inhibit enzymes involved in cell proliferation. These interactions lead to the compound’s antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate include:
1H-1,2,3-Benzotriazol-1-ylmethyl benzoate: This compound has a similar benzotriazole structure but lacks the quinolinecarboxylate moiety, making it less versatile in applications.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinoline: This compound is structurally similar but does not have the styryl group, affecting its electronic properties and reactivity.
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinoline: Another related compound that differs in the position of the benzotriazole attachment, influencing its chemical behavior
Eigenschaften
Molekularformel |
C25H18N4O2 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N4O2/c30-25(31-17-29-24-13-7-6-12-23(24)27-28-29)21-16-19(15-14-18-8-2-1-3-9-18)26-22-11-5-4-10-20(21)22/h1-16H,17H2/b15-14+ |
InChI-Schlüssel |
SFKNAGWLMAIBRV-CCEZHUSRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871426.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10871436.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10871441.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10871443.png)

![5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10871455.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871456.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpropyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871470.png)
![1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10871485.png)
![3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10871493.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)


